2-{[3-(Trifluoromethyl)phenyl]amino}naphthalene-1,4-dione
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Overview
Description
2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the trifluoromethyl group in the aniline moiety enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature . The reaction proceeds through a nucleophilic substitution mechanism, where the aniline group replaces the hydroxyl group on the naphthoquinone ring.
Industrial Production Methods
Industrial production of 2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aniline group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with altered redox properties.
Scientific Research Applications
2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Used in the synthesis of analgesic compounds.
2,3-Dibromonaphthalene-1,4-dione: Known for its antifungal activity.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antibacterial activity.
Uniqueness
2-[3-(TRIFLUOROMETHYL)ANILINO]NAPHTHOQUINONE is unique due to the presence of both the trifluoromethyl group and the naphthoquinone moiety. This combination enhances its chemical stability, redox properties, and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H10F3NO2 |
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Molecular Weight |
317.26 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)10-4-3-5-11(8-10)21-14-9-15(22)12-6-1-2-7-13(12)16(14)23/h1-9,21H |
InChI Key |
DSCHUUYMIDLFGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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